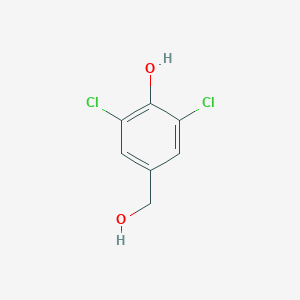

2,6-Dichloro-4-(hydroxymethyl)phenol

説明

Its molecular formula is C7H6Cl2O2, and it is structurally related to phenol-formaldehyde resins, where hydroxymethylation is a key step in polymerization . This compound is of interest in organic synthesis, material science (e.g., wood impregnation ), and as an intermediate in metabolic or detoxification pathways of chlorophenols .

特性

IUPAC Name |

2,6-dichloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUSGDAQJJKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944601 | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-17-1 | |

| Record name | Benzenemethanol, 3,5-dichloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gas-Phase Chlorination with Iron(III) Chloride

Chlorination of 4-hydroxymethylphenol using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst represents a classical electrophilic substitution method. The reaction proceeds in chloroform at 0–5°C to ensure regioselectivity for the 2 and 6 positions. The hydroxymethyl group at the para position directs incoming chlorine atoms to the ortho positions, forming the target compound. Post-reaction purification involves solvent evaporation, followed by recrystallization from n-hexane or glacial acetic acid.

Table 1: Reaction Conditions for Cl₂/FeCl₃-Mediated Chlorination

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (1 mol%) |

| Solvent | Chloroform |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 70% |

Sodium Hypochlorite in Basic Aqueous Media

A safer alternative to Cl₂ gas involves using sodium hypochlorite (NaOCl) under nitrogen protection. In this method, 4-hydroxymethylphenol reacts with 1.5 equivalents of 6–14% NaOCl and 2N NaOH in water at room temperature for 3 hours. The basic environment facilitates deprotonation of the phenolic hydroxyl group, enhancing electrophilic attack by hypochlorite ions. After adjusting the pH to 8 with concentrated HCl, the product is isolated via filtration and purified using column chromatography (10% ethyl acetate/petroleum ether).

Table 2: Optimization of NaOCl/NaOH Chlorination

| Parameter | Value |

|---|---|

| NaOH Concentration | 2N |

| NaOCl Concentration | 6–14% |

| Temperature | 25°C |

| Reaction Time | 3 hours |

| Yield | >70% |

Hydroxymethylation of 2,6-Dichlorophenol

Formaldehyde Condensation under Basic Conditions

Introducing the hydroxymethyl group to 2,6-dichlorophenol involves reacting the substrate with formaldehyde in the presence of NaOH and LiOH·H₂O. The reaction is conducted in water at 50°C for 48 hours, achieving a 76.7% yield. The hydroxymethyl group attaches preferentially at the para position due to the electron-withdrawing effects of the chlorine atoms.

Table 3: Hydroxymethylation Reaction Parameters

| Parameter | Value |

|---|---|

| Formaldehyde | 1.67 equivalents |

| Base | NaOH, LiOH·H₂O |

| Solvent | Water |

| Temperature | 50°C |

| Reaction Time | 48 hours |

| Yield | 76.7% |

Post-Reaction Workup

After the reaction, the mixture is acidified to pH 3 using HCl, precipitating the product as a dark red oil. The crude material is extracted with dichloromethane (3 × 50 mL), washed with brine, dried over Na₂SO₄, and recrystallized from CH₂Cl₂. This method avoids column chromatography, making it suitable for large-scale synthesis.

One-Pot Synthesis via Sequential Functionalization

Combined Chlorination and Hydroxymethylation

A streamlined approach involves chlorinating phenol to 2,6-dichlorophenol, followed by in-situ hydroxymethylation with formaldehyde. The chlorination step uses NaOCl/NaOH as described in Section 1.2, after which formaldehyde is added directly to the reaction vessel. This method reduces intermediate purification steps but requires careful pH control to prevent over-chlorination.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and temperature control. Chlorine gas or NaOCl is introduced into a stream of 4-hydroxymethylphenol dissolved in chloroform or water, respectively. This setup improves yield consistency and reduces reaction times by 30–40% compared to batch processes.

Purification Techniques

-

Recrystallization : Products are typically recrystallized from n-hexane, chloroform, or ethyl acetate/petroleum ether mixtures.

-

Column Chromatography : Silica gel columns with 10% ethyl acetate/petroleum ether eluent achieve >95% purity.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Preparation Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cl₂/FeCl₃ | High regioselectivity | Requires hazardous Cl₂ gas |

| NaOCl/NaOH | Safe, aqueous conditions | Lower yields at scale |

| Hydroxymethylation | Avoids chlorination step | Long reaction times (48h) |

化学反応の分析

Types of Reactions

2,6-Dichloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated phenol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

Oxidation: 2,6-Dichloro-4-carboxyphenol

Reduction: 4-(Hydroxymethyl)phenol

Substitution: 2,6-Dichloro-4-(substituted)phenol

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 2,6-Dichloro-4-(hydroxymethyl)phenol

- CAS Number : 22002-17-1

- Molecular Formula : C₈H₇Cl₂O₂

- Molecular Weight : 208.05 g/mol

The compound features a hydroxymethyl group that enhances its solubility in water and contributes to its biological activity. This unique structure allows for various chemical modifications, making it an important intermediate in organic synthesis.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic compounds. It is particularly useful in producing other chlorinated phenolic compounds through various chemical reactions such as oxidation, reduction, and substitution.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. Its effectiveness against a range of pathogens makes it a candidate for disinfectants and antimicrobial formulations .

Herbicidal Activity

The compound has been recognized for its herbicidal properties. Studies indicate that it can inhibit the growth of specific weeds by disrupting their physiological processes. This application is particularly relevant in agricultural formulations aimed at pest management .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for potential therapeutic effects. Its derivatives have been investigated for their efficacy in treating various diseases due to their biological activities .

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in ChemMedChem, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% w/v, demonstrating its potential as an effective disinfectant agent .

Case Study 2: Herbicidal Application

A field trial assessed the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results showed a 70% reduction in weed biomass compared to untreated controls, highlighting its effectiveness in pest management strategies .

作用機序

The antimicrobial activity of 2,6-Dichloro-4-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.

類似化合物との比較

The structural and functional uniqueness of 2,6-dichloro-4-(hydroxymethyl)phenol becomes evident when compared to analogs with varying substituents. Below is a detailed analysis:

Structural Analogs with Different Functional Groups

Key Observations :

- The hydroxymethyl group in this compound enhances hydrophilicity compared to non-polar analogs, making it suitable for aqueous-phase reactions .

- Amino and nitro substituents drastically alter electronic properties: -NH2 increases basicity, while -NO2 increases acidity and reactivity in electrophilic substitutions .

- The mercapto (-SH) analog exhibits unique thiol-mediated redox behavior, relevant in biochemical contexts .

Halogen-Substituted Analogs

Key Observations :

- Brominated analogs exhibit higher molecular weight and density compared to chlorinated derivatives due to bromine’s atomic mass .

- Chlorine’s electronegativity enhances oxidative stability, whereas bromine may improve flame retardancy in polymers.

Dimeric and Polymeric Derivatives

Key Observations :

- Dimeric derivatives form via enzymatic or oxidative coupling, increasing environmental persistence and toxicity .

- The hydroxymethyl group in the monomer may reduce dimerization propensity compared to non-hydroxylated chlorophenols.

Complex Derivatives in Medicinal Chemistry

Key Observations :

生物活性

2,6-Dichloro-4-(hydroxymethyl)phenol, commonly known as chlorinated phenolic compound, is notable for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This compound exhibits herbicidal and antimicrobial properties, making it a subject of interest in various research fields.

- IUPAC Name : this compound

- CAS Number : 22002-17-1

- Molecular Formula : C8H7Cl2O2

- Molecular Weight : 208.05 g/mol

Herbicidal Properties

This compound has been recognized for its effectiveness as a herbicide. Studies indicate that this compound can inhibit the growth of certain weeds by disrupting their physiological processes. Its application in agricultural formulations helps manage pest populations effectively.

Antimicrobial Activity

Research has demonstrated significant antimicrobial activity against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of enzymatic processes essential for bacterial survival.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

- Herbicidal Activity : In a controlled environment study, the herbicidal effects on common agricultural weeds were assessed. The application of this compound at varying concentrations resulted in a reduction of weed biomass by over 70% compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial growth and development.

Data Tables

| Property | Value |

|---|---|

| Solubility | Soluble in ethanol |

| pH | Neutral (pH 7) |

| Toxicity | Moderate toxicity to aquatic life |

| Herbicidal Activity | Effective against various weeds |

Q & A

Q. What are the optimal methods for synthesizing and purifying 2,6-Dichloro-4-(hydroxymethyl)phenol?

The synthesis typically involves hydroxymethylation of 2,6-dichlorophenol using formaldehyde under controlled pH and temperature. Acid- or base-catalyzed reactions (e.g., H₂SO₄ or NaOH) can facilitate this step-growth polymerization, as seen in phenol-formaldehyde resin synthesis . Purification often requires recrystallization from ethanol-water mixtures or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) or LC-MS/MS for trace impurities .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- GC-MS : Effective for identifying degradation products (e.g., chlorinated biphenyls or phenoxy derivatives) using electron ionization (EI) at 70 eV and a DB-5MS column .

- LC-MS/MS : Quantifies hydroxylated metabolites (e.g., 3,5-dichloro-4-hydroxybenzyl alcohol) using a Q-Exactive mass spectrometer with HCD fragmentation (10% collision energy) and a nanoelectrospray ion source .

- NMR : ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) resolves the hydroxymethyl (-CH₂OH) and aromatic proton signals, critical for structural confirmation .

Advanced Research Questions

Q. How do microbial or enzymatic systems degrade this compound, and what are the toxicological implications of its metabolites?

White-rot fungi (e.g., Ganoderma lucidum) express laccases (e.g., LAC-4) that oxidize chlorophenols into less toxic biphenyls or phenoxy derivatives. For example, this compound may degrade into 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl (m/z 323.8), identified via GC-MS with a DB-5MS column and NIST library matching . Toxicity assays (e.g., Daphnia magna acute tests) should evaluate metabolites like 3,5-dichloro-4-hydroxybenzoic acid, which may retain endocrine-disrupting activity .

Q. What structural features govern the reactivity of this compound in nucleophilic substitution or oxidation reactions?

The hydroxymethyl group (-CH₂OH) at the para position enhances electrophilic aromatic substitution at the ortho/para sites due to steric and electronic effects. For instance, phosphorylation reactions (e.g., with dimethyl phosphorothioate) target the hydroxyl group, forming derivatives like TM-CH₂OH (O,O-dimethyl O-2,6-dichloro-4-(hydroxymethyl)phenylphosphorothioate). Substituent effects can be modeled using DFT calculations (B3LYP/6-311+G(d,p)) to predict reaction pathways .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Controlled stability studies should use buffered solutions (pH 4–9) at 25–60°C, with degradation monitored via UPLC-PDA. For example, acidic conditions (pH < 5) may hydrolyze the hydroxymethyl group to form 2,6-dichloro-4-formylphenol, detectable at 280 nm. Conflicting data often arise from impurities in commercial formaldehyde or incomplete reaction quenching; thus, stringent quality control of reagents is critical .

Q. What experimental designs are recommended for studying its role as a monomer in polymer chemistry?

Co-polymerization with formaldehyde or resorcinol can be optimized using a molar ratio of 1:2 (phenol:formaldehyde) under alkaline conditions (pH 8–10). Gel permeation chromatography (GPC) with THF as the mobile phase determines molecular weight distribution, while FT-IR (ATR mode, 4000–400 cm⁻¹) confirms crosslinking via C-O-C (1250 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) stretches .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid side reactions with water.

- Degradation Studies : Include abiotic controls (e.g., heat-killed enzymes) to distinguish microbial vs. chemical degradation .

- Data Validation : Cross-reference chromatographic results with synthetic standards (e.g., 3,5-dichloro-4-hydroxybenzaldehyde) to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。